Selumetinib

Vue d'ensemble

Description

Selumetinib, also known as AZD6244 and ARRY-142886, is a highly specific mitogen-activated protein kinase 1/2 (MEK1/2) inhibitor . It is used to treat neurofibromatosis type 1 (NF1) in children 2 years of age and older who have plexiform neurofibromas that cannot be removed by surgery . This medicine is available only with a doctor’s prescription .

Synthesis Analysis

The pharmacokinetic profiles of this compound and its active metabolite N-desmethyl this compound have been well characterized in both adults and children . Both compounds exhibited rapid absorption and mean terminal elimination half-lives of about 7.5 h, with minimal accumulation at steady state .Molecular Structure Analysis

This compound is an orally bioavailable noncompetitive inhibitor of MEK1/2 . It primarily displays immunosuppressive and anticancer chemotherapeutic activities .Chemical Reactions Analysis

This compound and its active metabolite N-desmethyl this compound have been well characterized in both adults and children . Both compounds exhibited rapid absorption and mean terminal elimination half-lives of about 7.5 h, with minimal accumulation at steady state .Physical And Chemical Properties Analysis

This compound is a small molecule with a molecular weight of 457.68 g/mol . It is recommended to be stored at 2-8°C in a dry, sealed environment .Applications De Recherche Scientifique

Traitement du cancer du poumon non à petites cellules (CPNPC)

Le selumetinib s'est avéré prometteur pour surmonter la résistance aux inhibiteurs de la tyrosine kinase du récepteur du facteur de croissance épidermique (EGFR-TKI) dans le CPNPC. Des études indiquent que le this compound, lorsqu'il est associé au géfitinib, peut inhiber la prolifération des cellules de CPNPC et améliorer l'apoptose dans les lignées cellulaires de cancer du poumon résistantes . Cette thérapie combinée pourrait potentiellement être bénéfique pour les patients qui développent une résistance primaire ou acquise aux EGFR-TKI.

Gestion des tumeurs solides

En tant qu'inhibiteur sélectif de MEK1, le this compound est étudié pour son efficacité dans diverses tumeurs solides, notamment le cancer colorectal, le cancer du poumon, le neurofibrome et le mélanome . Son rôle dans la cascade MAPK en fait un agent important pour cibler la survie, la propagation et la résistance aux médicaments des cancers humains.

Neurofibromatose de type 1 (NF1)

Le sulfate de this compound est approuvé pour le traitement de la NF1 chez les enfants âgés de 2 ans et plus atteints de neurofibromes plexiformes symptomatiques et inopérables . Il a été étudié pour son efficacité à rétrécir ces tumeurs, qui peuvent entraîner une morbidité importante.

Cancer différencié de la thyroïde (CDT)

Le this compound a reçu la désignation de médicament orphelin aux États-Unis pour le traitement adjuvant du CDT. Il inhibe la voie MEK dans les cellules cancéreuses pour empêcher la croissance tumorale et fait partie de l'essai de phase III ASTRA chez les patients atteints de CDT présentant un risque élevé de récidive .

Applications pédiatriques

Des essais cliniques se sont concentrés sur l'efficacité et l'innocuité du this compound chez les enfants atteints de NF1 présentant des neurofibromes plexiformes symptomatiques et inopérables. Le médicament a montré des résultats positifs dans le rétrécissement de la majorité de ces tumeurs, conduisant à des bénéfices cliniquement significatifs .

Études pharmacocinétiques et pharmacodynamiques

Les profils pharmacocinétiques et pharmacodynamiques du this compound ont été bien caractérisés, montrant une absorption rapide et une demi-vie d'élimination terminale moyenne d'environ 7,5 heures, avec une accumulation minimale à l'état d'équilibre . Ces propriétés soutiennent son utilisation dans diverses applications thérapeutiques et évaluations cliniques en cours.

Mécanisme D'action

Target of Action

Selumetinib, also known as AZD6244 or ARRY-142886, is a highly specific inhibitor of mitogen-activated protein kinase 1/2 (MEK1/2) . MEK1/2 are key components of the Ras-Raf-MEK-ERK signaling pathway, which plays a crucial role in the survival, propagation, and drug resistance of human cancers .

Mode of Action

This compound works by selectively binding to MEK1/2 proteins, thereby inhibiting their activity . This inhibition prevents the phosphorylation and activation of extracellular signal-regulated kinases (ERK1/2), which are the sole targets of MEK . By blocking this critical step, this compound effectively arrests the MAPK-ERK signaling pathway .

Biochemical Pathways

The MAPK-ERK pathway is often overactive in various types of cancers, leading to uncontrolled cell growth and proliferation . By inhibiting MEK1/2, this compound disrupts this pathway, leading to a decrease in cellular growth, cell cycle arrest in the G1-S phase, and induction of apoptosis .

Pharmacokinetics

This compound and its active metabolite, N-desmethyl this compound, have been well characterized in both adults and children . Both compounds exhibit rapid absorption and mean terminal elimination half-lives of about 7.5 hours, with minimal accumulation at steady state . Factors such as food intake, weight metrics, age, co-administration of cytochrome modulators, and Asian ethnicity can significantly influence this compound’s apparent oral clearance .

Result of Action

The primary result of this compound’s action is the shrinkage of associated tumors, as seen in patients with Neurofibromatosis type 1 (NF-1) who have symptomatic, inoperable plexiform neurofibromas (PN) . This leads to positive clinical outcomes, including a decrease in symptoms and improved quality of life .

Action Environment

For instance, food intake has been identified as a significant covariate on this compound absorption . Therefore, understanding these factors and tailoring treatment plans accordingly can help optimize the therapeutic benefits of this compound.

Safety and Hazards

Selumetinib can cause cardiomyopathy, ocular toxicity including retinal vein occlusion, retinal pigment epithelial detachment and impaired vision, and increased creatinine phosphokinase . This compound should be withheld, dosage reduced, or permanently discontinued based on the severity of adverse reactions .

Orientations Futures

Selumetinib has shown promising efficacy as a non-surgical option for children with NF1-PN, with a demonstrated ability to shrink PN and improve patient-reported outcomes alongside an acceptable tolerability profile . Several other MEK inhibitors (binimetinib, mirdametinib, trametinib) and the tyrosine kinase inhibitor cabozantinib are also being investigated as medical therapies for NF1-PN .

Propriétés

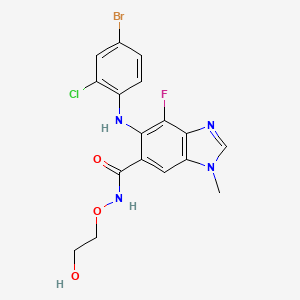

IUPAC Name |

6-(4-bromo-2-chloroanilino)-7-fluoro-N-(2-hydroxyethoxy)-3-methylbenzimidazole-5-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15BrClFN4O3/c1-24-8-21-16-13(24)7-10(17(26)23-27-5-4-25)15(14(16)20)22-12-3-2-9(18)6-11(12)19/h2-3,6-8,22,25H,4-5H2,1H3,(H,23,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYOHGALHFOKKQC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NC2=C1C=C(C(=C2F)NC3=C(C=C(C=C3)Br)Cl)C(=O)NOCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15BrClFN4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3048944 | |

| Record name | Selumetinib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3048944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

457.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

The Ras-Raf-MEK-ERK signaling cascade is known to be activated in several types of cancer, and regulates the transcription of proteins involved in apoptosis. In addition, studies have shown that mutations of the Raf component of the pathway can contribute to chemotherapy drug resistance. Ras as well as several kinases and phosphatases are responsible for regulating the Raf-MEK-ERK pathway. Often in cancers, Ras (a G-protein coupled receptor) is deregulated, allowing downstream signalling to proceed unchecked. Through several complex steps, Raf phosphorylates and activates MEK, which then phosphorylates and activates ERK. ERK is then able to exert its effects on several downstream targets. As such, therapies inhibiting upstream components of this pathway have become attractive targets for cancer treatment. Selumetinib exerts its effects by selectively inhibiting MEK1 and MEK2 which can effectively blunt the pleiotropic effects of the Ras-Raf-MEK-ERK cascade. By inhibiting this oncogenic pathway, selumetinib reduces cell proliferation, and promotes pro-apoptotic signal transduction. | |

| Record name | Selumetinib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11689 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS RN |

606143-52-6 | |

| Record name | Selumetinib | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=606143-52-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Selumetinib [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0606143526 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Selumetinib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11689 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Selumetinib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3048944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-[(4-bromo-2-chlorophenyl)amino]-4-fluoro-N-(2-hydroxyethoxy)-1-methyl-1H-1,3-benzodiazole-6-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SELUMETINIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6UH91I579U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

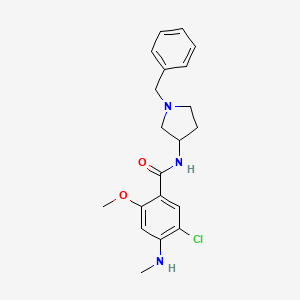

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-Ethyl-4-[(1E,3E,5E,7E,9E,11E,13E,15E,17E)-18-(1-ethylpyridin-1-ium-4-yl)-3,7,12,16-tetramethyloctadeca-1,3,5,7,9,11,13,15,17-nonaenyl]pyridin-1-ium;dibromide](/img/structure/B1684252.png)

![2-[3-Cyano-5-(3,4-dichlorophenyl)-4,5-dimethylfuran-2-ylidene]propanedinitrile](/img/structure/B1684258.png)

![[6-[4-(dimethylamino)-5-hydroxy-6-[[(11Z,13E)-10-hydroxy-5-methoxy-9,16-dimethyl-2-oxo-7-(2-oxoethyl)-4-propanoyloxy-1-oxacyclohexadeca-11,13-dien-6-yl]oxy]-2-methyloxan-3-yl]oxy-4-hydroxy-2,4-dimethyloxan-3-yl] 3-methylbutanoate](/img/structure/B1684265.png)

![3-(3-methylphenyl)-1-[(3R)-1-[2-(2-methylphenyl)-2-oxoethyl]-2-oxo-5-phenyl-3H-1,4-benzodiazepin-3-yl]urea](/img/structure/B1684267.png)

![N-[4-[(5Z)-5-[2-(4-dimethylaminopiperidin-1-yl)-2-oxoethylidene]-4,4-difluoro2,3-dihydro-1-benzazepine-1-carbonyl]phenyl]-2-phenylbenzamide](/img/structure/B1684270.png)

![1-[3-(3,4-Dichlorophenyl)-3-[2-(1-methyl-4-phenylpiperidin-1-ium-1-yl)ethyl]piperidin-1-yl]-2-(3-propan-2-yloxyphenyl)ethanone](/img/structure/B1684271.png)